3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)-
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Overview
Description
3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- is a heterocyclic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing rings that are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 1,2-dimethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production time .
Chemical Reactions Analysis
3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions include naphthyl-substituted pyrrolidines and their corresponding oxidized or reduced forms .
Scientific Research Applications
This compound has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating the release of neurotransmitters such as dopamine and serotonin . This modulation can lead to various physiological effects, including improved mood and cognitive function . The compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- stands out due to its unique structural features and diverse applications. Similar compounds include 1,2-dimethyl-3-pyrrolidinol and 3-Pyrrolidinol, 3-(6-hydroxy-2-naphthalenyl)-1,2-dimethyl-. While these compounds share some structural similarities, 3-Pyrrolidinol, 1,2-dimethyl-3-(2-naphthalenyl)- has shown superior biological activity and a broader range of applications.
Properties
CAS No. |
667434-07-3 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1,2-dimethyl-3-naphthalen-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C16H19NO/c1-12-16(18,9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,18H,9-10H2,1-2H3 |
InChI Key |
DAWVVAMVXREBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C)(C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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